Methyl 2-fluoro-6-sulfamoylbenzoate

Description

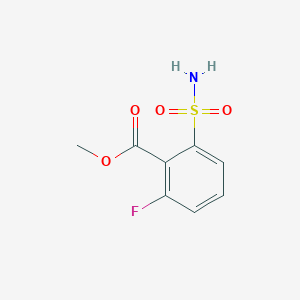

Methyl 2-fluoro-6-sulfamoylbenzoate is a synthetic aromatic compound characterized by a benzoate backbone substituted with a sulfamoyl group (-SO₂NH₂) at the 6-position, a fluorine atom at the 2-position, and a methyl ester (-COOCH₃) at the carboxyl group.

Properties

Molecular Formula |

C8H8FNO4S |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

methyl 2-fluoro-6-sulfamoylbenzoate |

InChI |

InChI=1S/C8H8FNO4S/c1-14-8(11)7-5(9)3-2-4-6(7)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |

InChI Key |

XKFFCKYOUGUAKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-6-sulfamoylbenzoate typically involves the esterification of 2-fluoro-6-sulfamoylbenzoic acid. One common method is the reaction of 2-fluoro-6-sulfamoylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-sulfamoylbenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates.

Hydrolysis: 2-fluoro-6-sulfamoylbenzoic acid.

Reduction: Amino derivatives of the benzoate.

Scientific Research Applications

Methyl 2-fluoro-6-sulfamoylbenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and inhibition.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-sulfamoylbenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-fluoro-6-sulfamoylbenzoate with structurally or functionally related compounds derived from the evidence, focusing on molecular features and applications:

Key Observations:

Functional Group Diversity: this compound uniquely combines sulfamoyl, fluoro, and ester groups. This trifunctional design contrasts with simpler sulfonamides (e.g., sulfanilamide) and natural methyl esters (e.g., diterpene esters), which lack halogenation . The fluorine atom may enhance metabolic stability or binding affinity compared to non-halogenated analogs, as seen in fluorinated pharmaceuticals .

Molecular Weight and Complexity: The compound’s molecular weight (~232 g/mol) is intermediate between small sulfonamides (e.g., sulfanilamide, 172 g/mol) and larger natural esters (e.g., sandaracopimaric acid methyl ester, 316 g/mol).

Biological Relevance :

- Sulfonamide derivatives (e.g., sulfanilamide) are well-documented for antimicrobial activity, while natural methyl esters (e.g., in Austrocedrus chilensis resin) play ecological roles in plant defense. This compound may bridge these domains, though its specific bioactivity requires empirical validation .

Synthetic Utility :

- The methyl ester group facilitates solubility in organic solvents, making it a plausible intermediate in multi-step syntheses, akin to methyl shikimate in extraction protocols .

Notes and Limitations

- Evidence Gaps : Direct data on this compound are absent in the provided sources; comparisons rely on structural analogs.

- Hypothetical Applications : Fluorinated sulfonamides are often explored for enhanced pharmacokinetics, but this compound’s efficacy must be confirmed experimentally.

- Diverse Sources : References span natural products (resins, plant extracts) and pharmacopeial standards, ensuring a multidisciplinary perspective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.